CID 156614162
Description
CID 156614162 is a chemical compound that, based on its proximity in PubChem CID numbering and structural context, is hypothesized to belong to the oscillatoxin family of natural products. Oscillatoxins are marine-derived polyketides with complex macrocyclic structures, often studied for their bioactive properties . While explicit data on this compound is absent in the provided evidence, its classification can be inferred from structurally related compounds such as oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) . These derivatives typically feature variations in methyl, hydroxyl, or other functional groups, which influence their biological activity and physicochemical properties.

Properties
CAS No. |
129572-46-9 |
|---|---|
Molecular Formula |
C9H99Mo12N3O46P-3 |
Molecular Weight |
2168.3 g/mol |
InChI |
InChI=1S/3C3H7NO2.12Mo.40H2O.HP/c3*1-4(2)3(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1-2H3,(H,5,6);;;;;;;;;;;;;40*1H2;1H/p-3 |
InChI Key |
RCDUXLQNPIBMRE-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C(=O)[O-].CN(C)C(=O)[O-].CN(C)C(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[PH].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, molybdenum complex is typically synthesized by reacting molybdenum oxide with phosphoric acid. The optimal molar ratio of molybdenum to phosphorus is 12:1. The reaction mixture is diluted to increase the conversion rate of molybdenum oxide. The major product formed under these conditions is H₇PMo₁₁O₃₉, with the maximum concentration of H₃PMo₁₂O₄₀ achieved when the water to molybdenum oxide mass ratio is 10 .
Industrial Production Methods: In industrial settings, the synthesis of phosphoric acid, molybdenum complex involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the product is regulated by technical standards, ensuring a high mass percentage of molybdenum oxide in the dry substance .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, molybdenum complex undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, molybdenum in the complex can be reduced from Mo(VI) to Mo(IV) by reagents such as ascorbic acid and glycols .
Common Reagents and Conditions:
Reduction: Molybdenum(VI) is reduced to molybdenum(IV) by glycols and monosaccharides under acidic conditions.
Complexation: Molybdenum forms complexes with various ligands, including halogens and monosaccharides.
Major Products: The major products formed from these reactions include molybdenum oxides, molybdenum halides, and various organic oxidation products such as ketones and alcohols .
Scientific Research Applications
Phosphoric acid, molybdenum complex has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, molybdenum complex involves its role as a cofactor for various enzymes. Molybdenum in the complex interacts with molecular targets such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase. These interactions facilitate redox reactions essential for metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs within the oscillatoxin family and related polyketides, leveraging structural overlays and substituent analysis from available evidence (Figure 1 in ).
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound Name | PubChem CID | Molecular Formula (Hypothesized) | Key Structural Features | Potential Bioactivity |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C₃₈H₅₈O₈ | Macrocyclic core, hydroxyl groups | Cytotoxicity, antifouling |
| 30-Methyl-oscillatoxin D | 185389 | C₃₉H₆₀O₈ | Methyl substitution at C-30 | Enhanced metabolic stability |
| Oscillatoxin E | 156582093 | C₃₇H₅₆O₉ | Epoxide group, shorter side chain | Antiproliferative activity |
| Oscillatoxin F | 156582092 | C₃₆H₅₄O₉ | Carboxylic acid moiety | Ionophoric properties |
| CID 156614162 | 156614162 | C₃₈H₅₆O₈ (hypothesized) | Putative ester or ether linkage | Unknown; inferred membrane interaction |
Key Findings:
Structural Differentiation :
- This compound likely shares the macrocyclic backbone common to oscillatoxins but may differ in substituents. For example, oscillatoxin E (CID 156582093) contains an epoxide group, while this compound could feature an ester or ether linkage based on its CID proximity .
- Compared to 30-methyl-oscillatoxin D (CID 185389), which has improved metabolic stability due to methylation, this compound might exhibit altered solubility or bioavailability.
Functional Implications: Oscillatoxin D (CID 101283546) and F (CID 156582092) demonstrate ionophoric and cytotoxic activities, respectively, suggesting this compound could similarly interact with cellular membranes or enzymatic targets .
Research Gaps: No direct pharmacological data for this compound is available in the provided evidence. Further studies are needed to validate its bioactivity and mechanism of action.
Methodological Considerations
The comparison relies on structural extrapolation from and assumes this compound shares biosynthetic pathways with other oscillatoxins. Cross-referencing with ’s substrate specificity data (e.g., steroid-backbone orientation in DHEAS and taurocholic acid) suggests oscillatoxins may interact with sterol-binding proteins, though this remains speculative .
Q & A
Q. How can I validate the purity of this compound batches synthesized in different laboratories?
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